molecular formula C8H12ClNO B112510 (4-(Aminomethyl)phenyl)methanol hydrochloride CAS No. 34403-46-8

(4-(Aminomethyl)phenyl)methanol hydrochloride

Cat. No. B112510
CAS RN: 34403-46-8
M. Wt: 173.64 g/mol
InChI Key: GUEAGPLRVIOLMX-UHFFFAOYSA-N
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Description

“(4-(Aminomethyl)phenyl)methanol hydrochloride”, also known as “4-(Aminomethyl)benzyl alcohol hydrochloride”, is a chemical compound with the molecular formula C8H11NO·HCl . It has a molecular weight of 173.64 and is a grey-white solid .


Synthesis Analysis

The synthesis of “(4-(Aminomethyl)phenyl)methanol hydrochloride” involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to obtain the oxime product, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid . The 4-aminomethylbenzoic acid is then further hydrogenated to produce 4-aminomethylphenylmethanol . It can also be prepared from 4-hydroxymethylbenzonitrile .


Molecular Structure Analysis

The molecular structure of “(4-(Aminomethyl)phenyl)methanol hydrochloride” consists of a benzene ring with a methanol and an amine group attached to it . The hydrochloride part of the molecule indicates that it is a salt of hydrochloric acid .


Physical And Chemical Properties Analysis

“(4-(Aminomethyl)phenyl)methanol hydrochloride” is a grey-white solid with a density of 1.113 g/cm3 . It has a boiling point of 280.023ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

(4-(Aminomethyl)phenyl)methanol hydrochloride plays a crucial role in the synthesis of a variety of chemical compounds. For example, it has been used in the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles, as demonstrated by Nishimura et al. (1975). This illustrates its versatility in creating different types of molecules, particularly in heterocyclic chemistry.

Catalytic Applications

The compound is instrumental in catalysis. For instance, it has been involved in the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent in the presence of a catalytic system, as shown by Li et al. (2012). This highlights its role in facilitating chemical reactions, particularly in the context of developing efficient synthetic methodologies.

Pharmaceutical Research

In pharmaceutical research, this compound is a key intermediate in the development of potential drug candidates. For example, Gasparyan et al. (2009) used it in the synthesis of compounds with potential cholinoblocking activities. This indicates its utility in the design and development of new therapeutic agents.

Photolysis and Electrochemical Studies

The compound also finds applications in photolysis and electrochemical studies. For instance, Protti et al. (2004) explored its use in understanding the photochemistry of certain compounds, which can be crucial for developing novel photochemical processes or materials.

Analytical Chemistry

In the field of analytical chemistry, the compound has been utilized in studies like capillary zone electrophoresis, as described by Chiari and Kenndler (1995). This underscores its importance in analytical methods, potentially aiding in the development of new analytical techniques.

properties

IUPAC Name

[4-(aminomethyl)phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEAGPLRVIOLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674215
Record name [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)phenyl)methanol hydrochloride

CAS RN

34403-46-8
Record name [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34403-46-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Belowich, C Valente, RA Smaldone… - Journal of the …, 2012 - ACS Publications
Two series of oligorotaxanes R and R′ that contain −CH 2 NH 2 + CH 2 – recognition sites in their dumbbell components have been synthesized employing template-directed protocols…
Number of citations: 120 pubs.acs.org
ME Belowich - 2011 - search.proquest.com
Great strides in the accessibility of mechanically interlocked molecules have taken place by the application of template-directed synthesis—in conjunction with dynamic covalent …
Number of citations: 0 search.proquest.com

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